molecular formula C53H65N11O11 B10848999 H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H

Cat. No.: B10848999
M. Wt: 1032.1 g/mol
InChI Key: NXHWDEQNHXTHJU-KDWYPSCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H is a synthetic peptide with a unique sequence of amino acidsIt is a derivative of dermorphine, a naturally occurring opioid peptide found in the skin of certain amphibians .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield. Techniques like continuous flow synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .

Scientific Research Applications

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in the sequence enhances its stability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: is unique due to its specific sequence and the inclusion of multiple D-amino acids, which confer enhanced stability and resistance to degradation compared to its natural counterparts .

Properties

Molecular Formula

C53H65N11O11

Molecular Weight

1032.1 g/mol

IUPAC Name

(3R)-4-[[(2R)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C53H65N11O11/c1-3-4-18-41(60-49(71)39(55)28-36-27-35-17-11-12-19-40(35)58-36)50(72)62-44(29-46(67)68)51(73)61-43(26-33-15-9-6-10-16-33)53(75)64-63-52(74)42(25-32-13-7-5-8-14-32)59-45(66)30-56-47(69)31(2)57-48(70)38(54)24-34-20-22-37(65)23-21-34/h5-17,19-23,27,31,38-39,41-44,58,65H,3-4,18,24-26,28-30,54-55H2,1-2H3,(H,56,69)(H,57,70)(H,59,66)(H,60,71)(H,61,73)(H,62,72)(H,63,74)(H,64,75)(H,67,68)/t31-,38+,39+,41-,42+,43-,44-/m1/s1

InChI Key

NXHWDEQNHXTHJU-KDWYPSCJSA-N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC5=CC=CC=C5N4)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC5=CC=CC=C5N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.